molecular formula C13H17NO3 B4871623 N-allyl-2-(2-methoxyphenoxy)propanamide

N-allyl-2-(2-methoxyphenoxy)propanamide

Cat. No.: B4871623
M. Wt: 235.28 g/mol
InChI Key: WWLBPQHWNAEVQV-UHFFFAOYSA-N
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Description

N-allyl-2-(2-methoxyphenoxy)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with an allyl group at the nitrogen atom and a 2-methoxyphenoxy moiety at the second carbon position. The allyl substituent may influence its reactivity and pharmacokinetic profile compared to other derivatives.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-prop-2-enylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-4-9-14-13(15)10(2)17-12-8-6-5-7-11(12)16-3/h4-8,10H,1,9H2,2-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLBPQHWNAEVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC=C)OC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-allyl-2-(2-methoxyphenoxy)propanamide with structurally related compounds from the evidence, emphasizing substituents and functional groups:

Compound Name Key Substituents/Functional Groups Biological Activity/Properties Source Evidence
This compound Allyl (N), 2-methoxyphenoxy (C2) Not explicitly reported; inferred from analogs -
(2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Methoxymethyl indole, 2-methoxyphenoxy ethylamino Antiarrhythmic, α1/α2/β1-adrenoceptor binding
Methocarbamol 2-Hydroxy-3-(2-methoxyphenoxy)propyl carbamate Muscle relaxant (carbamate derivative)
N-(3-nitrophenyl)-3-phenyl-2-(phenylsulfonamido) propanamide Phenylsulfonamido, nitrophenyl Precursor for hybrid materials (melting point data)
2-[(4-aminophenyl)methoxy]-N-phenylpropanamide 4-aminophenyl methoxy, phenyl (N) No activity reported; structural analog

Key Observations :

  • The 2-methoxyphenoxy group is shared with methocarbamol (a clinically used muscle relaxant), but the propanamide backbone in the target compound may confer distinct metabolic stability compared to methocarbamol’s carbamate group .
  • Allyl substitution at nitrogen could enhance lipophilicity and reactivity relative to phenyl or piperazine substituents in analogs like those in .

Pharmacological and Physicochemical Comparisons

Antiarrhythmic and Receptor-Binding Activity

Compounds with methoxyphenoxy-ethylamino side chains (e.g., compounds 10 and 11 in ) exhibit significant antiarrhythmic activity and affinity for α1/α2/β1-adrenoceptors, suggesting that the 2-methoxyphenoxy group may play a role in modulating cardiovascular activity .

Physicochemical Properties
  • Melting Points : Hybrid propanamide derivatives (e.g., citrate-capped LCMO-N-(3-nitrophenyl)-3-phenyl-2-(phenylsulfonamido) propanamide) show distinct melting points compared to precursors, indicating structural modifications alter crystallinity . The allyl group in the target compound may similarly affect its thermal stability.
  • Synthetic Yield : Propanamide derivatives with complex substituents (e.g., indole-oxy groups) are synthesized in moderate yields (~70%), suggesting comparable challenges in synthesizing the allyl-substituted target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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N-allyl-2-(2-methoxyphenoxy)propanamide

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